SU9516 - 377090-84-1

SU9516

Catalog Number: EVT-285169
CAS Number: 377090-84-1
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU9516 (3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one) is a synthetic, three-substituted indolinone compound that functions as a cyclin-dependent kinase (CDK) inhibitor, exhibiting selectivity for CDK2. [] [] It serves as a valuable tool in scientific research for investigating the roles of CDK2 and associated pathways in various cellular processes, including cell cycle regulation, apoptosis, and tumorigenesis.

Methotrexate (MTX)

  • Relevance: Multiple studies demonstrate that SU9516 enhances the sensitivity of various human leukemia cell lines to methotrexate. This enhanced sensitivity arises from SU9516's ability to inhibit DHFR expression through the suppression of cyclin-dependent kinases (CDKs), ultimately augmenting the cytotoxic effects of methotrexate. [, , , , ]

ABT-737

  • Relevance: Research indicates that combining ABT-737 with SU9516 can effectively increase the sensitivity of specific colorectal carcinoma cell lines (Caco-2) to ABT-737. This synergistic effect is attributed to SU9516's downregulation of Mcl-1, another anti-apoptotic protein, highlighting the potential of this drug combination in treating colorectal cancers with specific dependencies. []

Flavopiridol

  • Relevance: In the context of exploring novel and selective CDK2 inhibitors, Flavopiridol serves as a reference compound. Studies utilizing computational approaches, such as molecular docking and dynamic simulations, often compare the binding affinities and inhibitory profiles of candidate molecules, like SU9516, to established CDK inhibitors like Flavopiridol to assess their potential as anticancer agents. []

CVT-313

  • Relevance: Similar to Flavopiridol, CVT-313 serves as a comparative standard in computational studies aiming to identify novel CDK2 inhibitors. By comparing the binding characteristics and inhibitory potencies of candidate molecules, like SU9516, to CVT-313, researchers can evaluate their potential selectivity and efficacy in inhibiting CDK2, a key regulator of the cell cycle often dysregulated in cancer. []

Purvalanol A

  • Relevance: Similar to SU9516, Purvalanol A exhibits a synergistic effect when combined with methotrexate in human leukemia cell lines. This combination effectively enhances methotrexate's cytotoxicity by reducing DHFR protein levels and phospho-RB, suggesting a common mechanism of action for these CDK inhibitors in sensitizing leukemia cells to methotrexate. []

CDK4/6 Inhibitor IV

  • Relevance: Research shows that CDK4/6 Inhibitor IV, similarly to SU9516, can synergistically enhance the cytotoxicity of methotrexate in human T-cell leukemia Jurkat cells. This effect is attributed to its ability to decrease DHFR protein and phospho-RB levels, indicating a shared mechanism of action with SU9516 in potentiating methotrexate's anti-cancer activity. []

5-Fluorouracil (5-FU)

  • Relevance: Studies indicate that SU9516 can enhance the sensitivity of colorectal cancer cells to 5-FU. SU9516 achieves this by reducing the expression of TS, making the cancer cells more susceptible to the inhibitory effects of 5-FU. This research suggests a potential strategy for improving the efficacy of 5-FU treatment in colorectal cancer. []

Roscovitine

  • Relevance: Research utilizing roscovitine as a tool compound alongside SU9516 helped elucidate the cell cycle-dependent phosphorylation of T-cell protein tyrosine phosphatase (TCPTP). Both inhibitors, by targeting CDKs, effectively ablated the phosphorylation of TCPTP at Ser-304, suggesting that CDKs, particularly CDK1 or CDK2, play a role in regulating TCPTP phosphorylation during the cell cycle. []

Nutlin-3a

  • Relevance: While not structurally related to SU9516, Nutlin-3a is investigated alongside SU9516 in research focused on understanding and targeting transcriptional alterations during retinoblastoma development. The combined use of these compounds, along with other inhibitors like JQ1, allows researchers to dissect the complex signaling pathways involved in tumorigenesis and explore potential therapeutic strategies for retinoblastoma treatment. []

JQ1

  • Relevance: In retinoblastoma research, JQ1 is often studied alongside SU9516 and Nutlin-3a to investigate the transcriptional changes associated with tumor development. Combining these compounds helps dissect the intricate interplay between different signaling pathways and identify potential therapeutic targets for retinoblastoma treatment. []

SNS-032

  • Relevance: Similar to SU9516, SNS-032 is investigated as a potential therapeutic agent in retinoblastoma research due to its ability to inhibit CDK2, a critical regulator of the cell cycle often dysregulated in cancer. Combining SNS-032 with other targeted therapies, such as Nutlin-3a and JQ1, helps explore potential synergistic effects and identify promising therapeutic strategies for retinoblastoma. []

Alisertib

  • Relevance: Research demonstrates that Alisertib, while not structurally related to SU9516, exhibits a similar effect on cyclin-A expression. In breast cancer cells, Alisertib reduces cyclin-A levels, supporting the notion that targeting either Aurora A or CDK2, as SU9516 does, can impact the cyclin-A/CDK2 pathway. This finding highlights potential alternative strategies for disrupting this pathway in breast cancer treatment. []

Hydroxyurea (HU)

  • Relevance: While not structurally related to SU9516, hydroxyurea is used as a tool compound to induce genotoxic stress in breast cancer cell models. This stress leads to centrosome amplification, a process SU9516 can counteract by inhibiting CDK2 and subsequently Aurora-A kinase. This research provides insights into the molecular mechanisms underlying centrosome amplification and the potential role of CDK2 inhibitors like SU9516 in mitigating this process. []

Y27632

  • Relevance: Y27632, while not structurally similar to SU9516, exhibits synergistic effects when combined with SU9516 and forskolin in promoting the differentiation of human fibroblasts into induced oligodendrocyte-like cells (iOLCs). This research highlights the potential of combining small molecules with distinct mechanisms of action, such as CDK inhibition by SU9516 and ROCK inhibition by Y27632, to induce cellular reprogramming. []

Forskolin (FSK)

  • Relevance: Forskolin, when combined with SU9516 and Y27632, demonstrates a synergistic effect in promoting the differentiation of human fibroblasts into iOLCs. This combinatorial approach suggests that modulating multiple signaling pathways, including CDK inhibition by SU9516 and cAMP elevation by forskolin, can effectively reprogram cells towards an oligodendrocyte lineage. []
Overview

The compound (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one, also known as SU9516, is a synthetic derivative of indole that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The structure of this compound features an indole ring system linked to an imidazole moiety, which contributes to its biological activity.

Source and Classification

This compound is classified under the category of indole derivatives and more specifically as an indolinone. It is synthesized from methoxyindole derivatives and imidazole derivatives, indicating its relevance in the development of novel pharmaceuticals. The chemical formula for (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one is C13H11N3O2C_{13}H_{11}N_3O_2 with a molecular weight of approximately 241.25 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one typically involves a condensation reaction between a suitable indole derivative and an imidazole derivative. Common reagents include:

  • Methoxyindole derivatives
  • Imidazole derivatives

The reaction conditions often require careful control of temperature and solvent to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in organic solvents such as ethanol or acetonitrile, often necessitating purification via chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Reactions and Technical Details

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one can participate in various chemical reactions typical of indole derivatives, including:

  • Nucleophilic substitutions: The presence of nitrogen atoms in both the indole and imidazole rings allows for diverse nucleophilic attack sites.
  • Electrophilic aromatic substitution: The indole ring can undergo electrophilic substitution reactions, enhancing its reactivity towards various electrophiles.

These reactions are crucial for modifying the compound to enhance its biological activity or to develop analogs with improved pharmacological profiles .

Mechanism of Action

Process and Data

The mechanism of action for (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one primarily involves its interaction with specific biological targets within cancer cells. Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival pathways, leading to:

  1. Induction of apoptosis: Triggering programmed cell death in malignant cells.
  2. Inhibition of angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some relevant physical and chemical properties of (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one include:

PropertyValue
Molecular Weight241.25 g/mol
Melting PointNot extensively characterized
SolubilitySoluble in organic solvents
StabilityStable under standard lab conditions

These properties are essential for understanding how the compound behaves under various experimental conditions and its suitability for biological assays .

Applications

Scientific Uses

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one has significant potential applications in scientific research, particularly in:

  • Cancer research: As a candidate for developing new anticancer therapies due to its ability to inhibit tumor growth.
  • Biochemical assays: Serving as a tool compound for studying enzyme interactions or signaling pathways related to cancer progression.

Research continues to explore its efficacy across different cancer types, aiming to establish it as a viable therapeutic agent in clinical settings .

Properties

CAS Number

377090-84-1

Product Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one
SU 9516
SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.